

cephalexin basic pharmacological properties

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Compound Focus: Cephalexin

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Core Pharmacological Properties

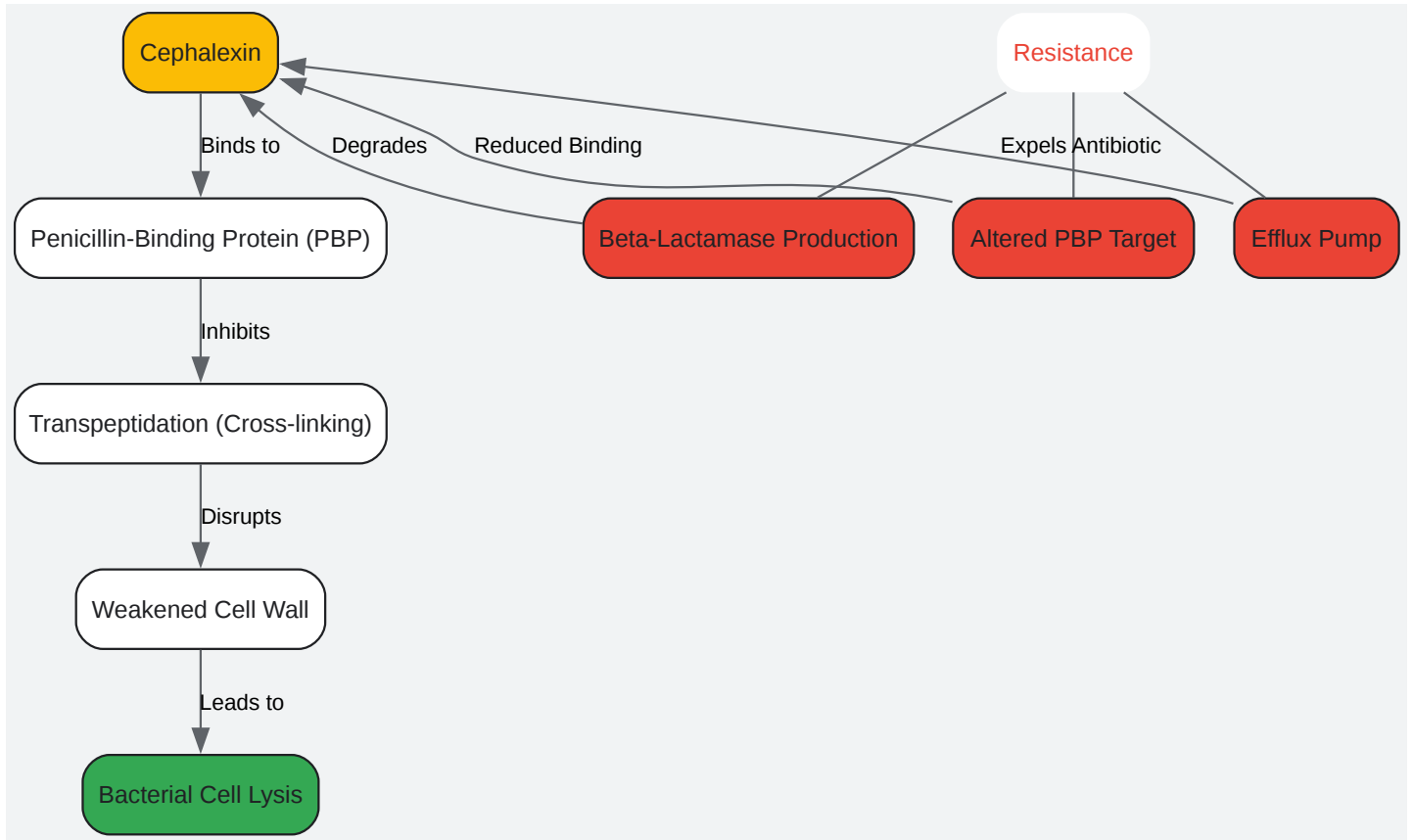
Cephalexin is a beta-lactam antibiotic belonging to the first generation of cephalosporins. Its core properties are summarized in the table below [1] [2] [3]:

Property	Description
Chemical Name	(6R,7R)-7-[[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1]
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₄ S [1]
Molecular Weight	347.39 g/mol (Anhydrous) [1]
BCS Classification	Class I (High solubility, High permeability) [3]
Mechanism of Action	Bactericidal; inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking [2] [4].
Bioavailability	~90% after oral administration [3]
Protein Binding	10-15% [1] [2] [3]

Property	Description
Volume of Distribution	~0.23 L/kg [3]
Metabolism	Not significantly metabolized [1] [2]
Route of Elimination	>90% excreted unchanged in urine via glomerular filtration and tubular secretion within 8 hours [1] [5]
Half-Life	0.5 - 1.2 hours in adults with normal renal function [3]

Mechanism of Action & Resistance

Cephalexin's bactericidal activity and potential resistance mechanisms can be visualized as follows:



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Cephalexin bactericidal mechanism and bacterial resistance pathways.

The primary mechanism involves binding to PBPs and inhibiting the transpeptidation reaction for peptidoglycan cross-linking, leading to a weakened cell wall and osmotic lysis [2] [4]. Bacteria develop resistance through beta-lactamase enzyme production, PBP target site modification, and efflux pump overexpression [2].

Pharmacokinetic Profile & Key Interactions

Pharmacokinetic parameters from clinical studies and significant drug interactions are summarized below:

Table: Key Pharmacokinetic Parameters from Clinical Studies (Single Oral Dose) [3]

Dose (mg)	Mean C _{max} (µg/mL)	Mean T _{max} (hr)	Half-life (hr)	AUC (µg·h/mL)
250	~9 - 9.7	~1	0.5 - 1.2	-
500	~12.3 - 18	~1	0.5 - 1.2	~66.1
1000	~25 - 32	~1	0.5 - 1.2	~163.6

Table: Significant Drug-Drug and Drug-Food Interactions [2] [3] [5]

Interacting Substance	Effect on Cephalexin Pharmacokinetics	Clinical Recommendation
Probenecid	Inhibits renal tubular secretion of cephalexin, increasing plasma concentration and AUC (e.g., from 68.1 to 117 µg·h/mL) [3].	Coadministration is not recommended [5].
Metformin	Cephalexin decreases the renal clearance of metformin, increasing its C _{max} and AUC [2] [5].	Monitor patients and adjust metformin dose as necessary [5].
Omeprazole / Ranitidine	Significant changes in C _{max} and AUC have been observed [3].	Monitor for potential changes in antibiotic efficacy.
Zinc Sulfate	Significant changes in C _{max} and AUC have been observed [3].	Monitor for potential changes in antibiotic efficacy.

Antimicrobial Spectrum & Susceptibility

Cephalexin's activity covers various Gram-positive and some Gram-negative bacteria [5]:

Category	Susceptible Bacteria (Common Isolates)
Gram-Positive Bacteria	<i>Staphylococcus aureus</i> (methicillin-susceptible), <i>Streptococcus pneumoniae</i> (penicillin-susceptible), <i>Streptococcus pyogenes</i> [5].

Category	Susceptible Bacteria (Common Isolates)
Gram-Negative Bacteria	<i>Escherichia coli</i> , <i>Klebsiella pneumoniae</i> , <i>Proteus mirabilis</i> , <i>Haemophilus influenzae</i> , <i>Moraxella catarrhalis</i> [5].

Notable Resistances: **Cephalexin** is **not active** against methicillin-resistant *Staphylococcus aureus* (MRSA), most enterococci, *Pseudomonas* spp., *Enterobacter* spp., and *Acinetobacter calcoaceticus* [5].

Experimental & Clinical Considerations

For researchers designing studies or evaluating **cephalexin**, consider these key technical aspects:

- **Intestinal Absorption Model:** The human intestinal Caco-2 cell line serves as a validated model for studying the uptake of **cephalexin**, which is absorbed via the proton-dependent dipeptide transporter carrier in the intestine [6]. This model is useful for structure-activity relationship (SAR) studies to design new oral agents.
- **Dosing in Renal Impairment:** Dose adjustment is critical in patients with renal impairment. The following adjustments are recommended [2]:
 - **CrCl \geq 60 mL/min:** No adjustment needed.
 - **CrCl 30-59 mL/min:** Max daily dose should not exceed 1 g.
 - **CrCl 15-29 mL/min:** 250 mg every 8-12 hours.
 - **CrCl 5-14 mL/min (not on dialysis):** 250 mg every 24 hours.
- **Critical Adverse Effects:** While generally well-tolerated, monitor for [2] [5]:
 - **Hypersensitivity reactions:** Cross-reactivity with penicillin allergy may occur in 1-10% of patients [2] [5].
 - **Clostridioides difficile-associated diarrhea (CDAD):** Can occur during or months after therapy [2] [5].
 - **False-positive urinary glucose tests:** Can occur with tests like Benedict's or Fehling's solution; use glucose oxidase tests (Clinistix) instead [5].

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